molecular formula C22H19ClN6O2S B605089 Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol CAS No. 1326712-16-6

Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol

Cat. No. B605089
M. Wt: 466.94
InChI Key: IXXBWYJJOYSCNJ-JOCQHMNTSA-N
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Description

This compound is a complex organic molecule that has been studied for its potential biological activities . It is composed of a benzothiadiazole ring fused with a pyridine ring, which is further connected to a pyrazole ring and a cyclohexanol group . The compound has been found to bind to TAK1-TAB1, a protein complex involved in cellular signaling .


Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray diffraction . It is a complex structure with multiple rings and functional groups .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of aromatic compounds, such as nitration and chlorination . It may also undergo reactions at the amino group or the hydroxyl group of the cyclohexanol .

Scientific Research Applications

  • Synthetic and Theoretical Aspects : The compound has been explored for its potential in synthetic chemistry, particularly in the context of novel rearrangements and transformations. For instance, a study investigated the thermal transformation of related compounds, revealing new pathways for chemical synthesis (Subbotina et al., 2005).

  • X-ray Structures and Synthesis : Research into the structural characteristics of similar compounds using X-ray diffraction techniques provides insights into their molecular geometry and potential applications in material science or pharmaceuticals (Soriano-Moro et al., 2015).

  • Antinociceptive Activity and Opioid Receptor Profiles : Some studies have explored the antinociceptive properties of related compounds, evaluating their interactions with opioid receptors. This research may contribute to the development of new pain management therapies (Bays et al., 1989).

  • Heterocyclic Chemistry : The compound's relevance in the field of heterocyclic chemistry is significant, with studies focusing on the synthesis and reactions of new benzimidazole derivatives and their potential applications (Fikry et al., 2015).

  • Regioselective and Stereoselective Syntheses : Research into the regioselective and stereoselective synthesis of compounds structurally related to the compound suggests potential applications in creating specific molecular configurations for various uses (Zhao et al., 1993).

  • Synthesis of Pyrazolinone and Pyrazole Derivatives : There's a focus on the synthesis of novel derivatives, which could have implications in pharmaceutical development and material science (Aly et al., 2004).

  • Schiff Bases and Co-ordination Chemistry : The transformation of certain functional groups in similar compounds has led to the creation of Schiff bases with potential applications in catalysis and material science (Barz et al., 1997).

  • Antioxidant and Antitumor Evaluation : Some related compounds have been synthesized and evaluated for their antioxidant and antitumor properties, suggesting potential applications in cancer research and therapy (Hamama et al., 2013).

  • Cyanoacetamide in Heterocyclic Chemistry : The synthesis and evaluation of derivatives for their antitumor and antioxidant activities highlight the compound's relevance in medicinal chemistry (Bialy & Gouda, 2011).

  • Crystal Structure Determination : Structural studies provide insights into the molecular configuration and potential applications in various fields, including optoelectronics (Dylong et al., 2021).

properties

CAS RN

1326712-16-6

Product Name

Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol

Molecular Formula

C22H19ClN6O2S

Molecular Weight

466.94

IUPAC Name

trans-4-[4-(7-Amino-2-benzo[1,2,3]thiadiazol-7-yl-3-chloro-furo[2,3-c]pyridin-4-yl)-pyrazol-1-yl]-cyclohexanol

InChI

InChI=1S/C22H19ClN6O2S/c23-18-17-15(11-8-26-29(10-11)12-4-6-13(30)7-5-12)9-25-22(24)20(17)31-19(18)14-2-1-3-16-21(14)32-28-27-16/h1-3,8-10,12-13,30H,4-7H2,(H2,24,25)/t12-,13-

InChI Key

IXXBWYJJOYSCNJ-JOCQHMNTSA-N

SMILES

O[C@H]1CC[C@H](N2N=CC(C3=CN=C(N)C4=C3C(Cl)=C(C5=C(SN=N6)C6=CC=C5)O4)=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABCFP;  ABC FP;  ABC-FP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol
Reactant of Route 2
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol
Reactant of Route 3
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol
Reactant of Route 4
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol
Reactant of Route 5
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol
Reactant of Route 6
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol

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